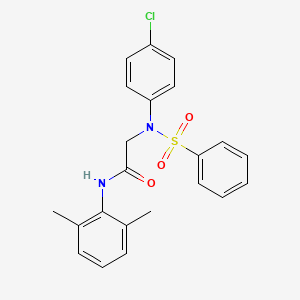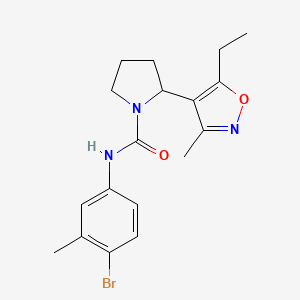
5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, commonly known as DM-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. DM-1 belongs to the class of thiazolidinone compounds and has shown promising results in preclinical studies as a potent anticancer agent.
Mecanismo De Acción
DM-1 exerts its anticancer activity by binding to tubulin at the colchicine binding site, which is involved in microtubule polymerization. DM-1 inhibits microtubule polymerization, leading to the formation of abnormal microtubules and ultimately cell death in cancer cells.
Biochemical and Physiological Effects:
DM-1 has been shown to have potent anticancer activity in various cancer cell lines, including breast, ovarian, and lung cancer. It has also demonstrated efficacy in preclinical animal models of cancer. DM-1 has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DM-1 is its selectivity towards cancer cells, which reduces the risk of toxicity to healthy cells. DM-1 has also shown efficacy in drug-resistant cancer cells, making it a promising candidate for the treatment of drug-resistant cancers. However, DM-1 has limitations in terms of its solubility and stability, which can affect its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on DM-1. One area of interest is the development of DM-1 analogs with improved solubility and stability. Another direction is the investigation of the synergistic effects of DM-1 with other anticancer agents. Additionally, further studies are needed to determine the optimal dosing and administration of DM-1 for maximum efficacy in cancer therapy.
In conclusion, DM-1 is a promising compound with potential applications in cancer therapy. Its selective targeting of cancer cells and low toxicity profile make it an attractive candidate for further research and development. Future studies on DM-1 and its analogs will provide valuable insights into its potential as an anticancer agent.
Métodos De Síntesis
DM-1 can be synthesized through a multistep process involving the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiourea followed by cyclization with phenyl isothiocyanate. The resulting compound is then subjected to a reaction with 2-mercaptoacetic acid to yield DM-1.
Aplicaciones Científicas De Investigación
DM-1 has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells by binding to tubulin, a protein involved in cell division, and disrupting the microtubule network. This disruption leads to cell cycle arrest and ultimately cell death in cancer cells.
Propiedades
IUPAC Name |
(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S2/c1-22-13-8-11(9-14(23-2)16(13)20)10-15-17(21)19(18(24)25-15)12-6-4-3-5-7-12/h3-10,20H,1-2H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFLIJAGZDBSQM-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B6134530.png)
![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6134542.png)
![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B6134548.png)


![2,2-dimethyl-N-(3-{[3-(6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-1-yl]methyl}pyridin-2-yl)propanamide](/img/structure/B6134573.png)

![N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B6134585.png)
![3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B6134591.png)
![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6134597.png)
![1-isopropyl-5-[4-(1H-pyrazol-1-yl)phenyl]-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6134599.png)
![N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B6134609.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6134623.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6134629.png)